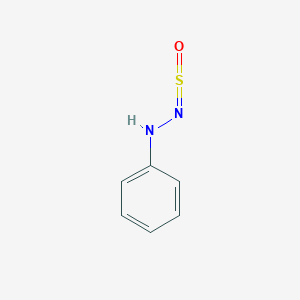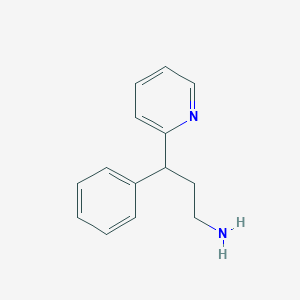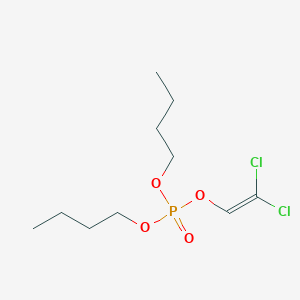
Dibutyl 2,2-dichlorovinyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2,2-dichlorovinyl phosphate (DBCP) is a synthetic chemical that was widely used as a pesticide in the 1970s. However, its use was banned in most countries due to its toxic effects on human health and the environment. Despite its ban, DBCP remains a subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Dibutyl 2,2-dichlorovinyl phosphate has been a subject of scientific research due to its potential applications in various fields. For example, it has been studied as a potential agent for the treatment of some types of cancer. Dibutyl 2,2-dichlorovinyl phosphate has been shown to inhibit the growth of cancer cells in vitro, although its effectiveness in vivo remains to be seen.
Dibutyl 2,2-dichlorovinyl phosphate has also been studied as a potential agent for the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. However, the use of Dibutyl 2,2-dichlorovinyl phosphate for this purpose is still in the experimental stage, and further research is needed to determine its safety and efficacy.
Mécanisme D'action
Dibutyl 2,2-dichlorovinyl phosphate acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme that breaks down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Dibutyl 2,2-dichlorovinyl phosphate also has other mechanisms of action, including the inhibition of certain enzymes involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Dibutyl 2,2-dichlorovinyl phosphate has been shown to have toxic effects on human health and the environment. Exposure to Dibutyl 2,2-dichlorovinyl phosphate can result in a range of symptoms, including nausea, vomiting, abdominal pain, diarrhea, headache, dizziness, and skin irritation. Long-term exposure to Dibutyl 2,2-dichlorovinyl phosphate can cause more serious health effects, including cancer, reproductive and developmental problems, and damage to the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutyl 2,2-dichlorovinyl phosphate is a useful tool for scientific research due to its ability to inhibit acetylcholinesterase and other enzymes involved in DNA replication and repair. However, its toxic effects on human health and the environment make it difficult to work with in a laboratory setting. Special precautions must be taken to ensure the safety of researchers and the environment when working with Dibutyl 2,2-dichlorovinyl phosphate.
Orientations Futures
There are several future directions for research on Dibutyl 2,2-dichlorovinyl phosphate. One area of research is the development of safer and more effective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is the development of new pesticides that are less toxic to humans and the environment. Finally, further research is needed to understand the mechanisms of action of Dibutyl 2,2-dichlorovinyl phosphate and its potential applications in various fields.
Conclusion
Dibutyl 2,2-dichlorovinyl phosphate is a synthetic chemical that was widely used as a pesticide in the 1970s. Despite its ban, Dibutyl 2,2-dichlorovinyl phosphate remains a subject of scientific research due to its potential applications in various fields. Dibutyl 2,2-dichlorovinyl phosphate acts as an acetylcholinesterase inhibitor and has other mechanisms of action, but it also has toxic effects on human health and the environment. Further research is needed to understand the mechanisms of action of Dibutyl 2,2-dichlorovinyl phosphate and its potential applications in various fields.
Méthodes De Synthèse
Dibutyl 2,2-dichlorovinyl phosphate is synthesized by reacting 2,2-dichloroethanol with dibutyl hydrogen phosphate in the presence of a catalyst. The reaction produces Dibutyl 2,2-dichlorovinyl phosphate as the main product, along with other byproducts. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
18795-58-9 |
|---|---|
Nom du produit |
Dibutyl 2,2-dichlorovinyl phosphate |
Formule moléculaire |
C10H19Cl2O4P |
Poids moléculaire |
305.13 g/mol |
Nom IUPAC |
dibutyl 2,2-dichloroethenyl phosphate |
InChI |
InChI=1S/C10H19Cl2O4P/c1-3-5-7-14-17(13,15-8-6-4-2)16-9-10(11)12/h9H,3-8H2,1-2H3 |
Clé InChI |
LZILLTAAQRALBQ-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |
SMILES canonique |
CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |
Autres numéros CAS |
18795-58-9 |
Synonymes |
DBDCVP di-1-butyl-2,2-dichlorovinyl phosphate di-n-butyl-2,2-dichlorovinyl phosphate di-n-butyldichlorvos |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



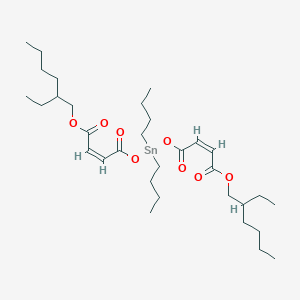
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
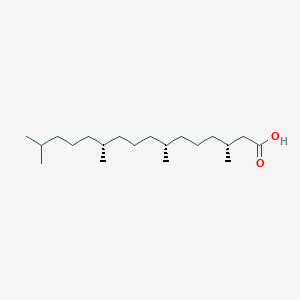
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
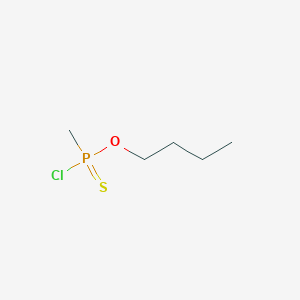
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
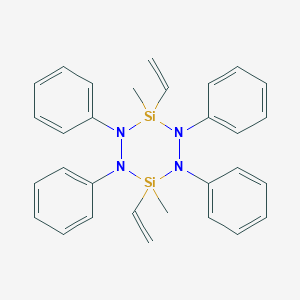
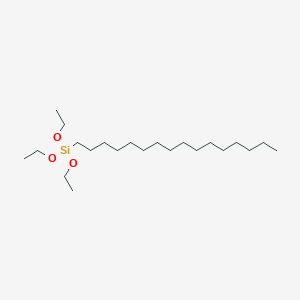
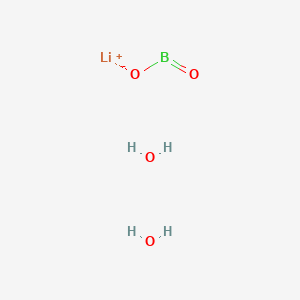

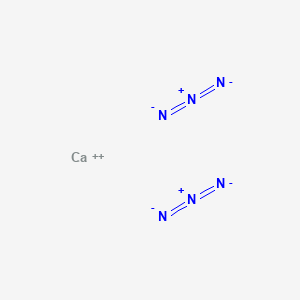
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)
